N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide - 1235288-75-1

N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Catalog Number: EVT-2779547
CAS Number: 1235288-75-1
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a pyrazolo[3,4-b]pyrazine core substituted with a 4,5-dihydro-1H-imidazol-2-yl group, a methyl group, and an amino group. The crystal structure reveals the influence of hydrogen bonding and π-π interactions on its packing. []
  • Compound Description: These analogues are characterized by a (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl) group linked to an acetamide moiety, further substituted with a 4-(3-oxomorpholino)phenyl group. The synthetic strategy utilizes a Vilsmeier formylation of methyl pentanimidate with glycine to generate a key intermediate, BCFI. []
  • Compound Description: This compound consists of a thiazole ring with a methylacetamide substituent at the 2-position and a complex substituent at the 5-position. This 5-position substituent is a phenyl ring further modified with an imidazole and a methanesulfonyl group. This compound shows potential for treating diseases through the inhibition of PI3K isoforms. [] A practical and efficient synthesis of this compound has been developed, emphasizing its importance. []
  • Compound Description: This compound features a thiazole ring incorporated into a complex structure with a 4,5-dihydro-1H-pyrazole ring linked at the 2-position and a nitrophenyl acetamide group at the 5-position. The synthesis utilizes a reaction with N-(4-nitrophenyl)maleimide, highlighting the cyclization step in its formation. []
  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic systems. Its structure is characterized by a pyrazole core bearing a 1-methyl-1H-benzo[d]imidazol-2-yl group, a methylthio group, and a cyanoacetamide group. This compound exhibits diverse reactivity, as demonstrated by its reactions with phenyl isothiocyanate, hydrazonyl chlorides, active methylene reagents, and benzaldehyde, leading to the formation of thiazole, 1,3,4-thiadiazole, thiophene, pyrane, and pyrazole derivatives. []
  • Compound Description: These derivatives are synthesized by reacting 2-methyl thiazole-4-acetic acid hydrazide with diverse oxazolones. The compounds are characterized by an imidazole ring linked to a 2-methyl-1,3-thiazol-4-yl acetamide moiety via an (4E)-arylidene-5-oxo bridge. They exhibited notable antioxidant and moderate antibacterial activities, signifying their potential therapeutic significance. []
  • Compound Description: This compound, N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4), emerged as a potent and systemically bioavailable ACAT inhibitor. Extensive structure-activity relationship studies revealed that N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (24) exhibited potent activity and moderate plasma levels after oral administration. Notably, compounds 4, 13, and 24 effectively reduced atherosclerotic plaque development in in vivo studies. []
  • Compound Description: These derivatives were designed and synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The structures feature a 2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl) group linked to a phenoxyacetamide moiety. Notably, compounds 4a-4i demonstrated promising pre- and post-emergence herbicidal activities against dicotyledonous weeds. []
  • Compound Description: Inspired by the anti-mitotic agents indibulin and combretastatin, this novel compound incorporates a pyrrole ring system. It exhibits promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while demonstrating low toxicity towards normal NIH-3T3 cells, indicating its potential as an anticancer agent. []
  • Compound Description: This compound is a potent and selective CCKB antagonist with potential applications in treating anxiety and panic disorders. Its synthesis involves a multi-step process using 2-amino-4-methylbenzophenone as the starting material. The key structural features include a benz[b]azepine core, a tert-butyl acetamide side chain, and a chlorophenyl ureido substituent. []
  • Compound Description: This series of compounds incorporated a thiazolidinone ring linked to a 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide moiety. The derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Notably, compounds 5d and 5h, featuring a p-nitrophenyl and p-trifluoromethylphenyl group, respectively, on the thiazolidinone ring, displayed promising activity against various bacterial and fungal strains. []
  • Compound Description: The crystal structure of this compound reveals a complex network of intermolecular interactions, including N—H⋯N hydrogen bonds, C—H⋯O interactions, and C—H⋯π interactions, highlighting the significance of these forces in its solid-state packing. []
  • Compound Description: This class of fully decorated sulfonyl 1,2,3-triazolyl imidazoles was synthesized via a Ramachary organocatalytic cycloaddition method using β-ketosulfones and various aryl sulfonyl azides. These compounds, specifically 4‐((5‐(4‐methoxyphenyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl)sulfonyl)‐1H‐1,2,3‐triazol‐1‐yl)sulfonyl)benzonitrile, 5‐(4‐methoxyphenyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl)sulfonyl)‐1‐((4‐nitrophenyl)sulfonyl)‐1H‐1,2,3‐triazole, 4‐((4‐((1‐methyl‐1H‐imidazol‐2‐yl)sulfonyl)‐5‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐1‐yl)sulfonyl)benzonitrile, and 1‐((4‐chlorophenyl)sulfonyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl)sulfonyl)‐5‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole, exhibited potent in vitro anticancer activity against MCF‐7, MDA‐MB‐231, and A‐549 cancer cell lines. Furthermore, these compounds demonstrated significant inhibitory activity against the tyrosine kinase epidermal growth factor receptor (EGFR). []
  • Compound Description: Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1) served as a lead compound for designing novel covalent JNK3 inhibitors. Modifications to the amide bond in the linker region led to the development of potent inhibitors with IC50 values in the low double-digit nanomolar range. These inhibitors demonstrated covalent engagement with JNK3 in a NanoBRETTM intracellular assay. Photocaging one of the most potent compounds, N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13), enabled spatiotemporal control over its activity by introducing a photolabile protecting group. []
  • Compound Description: A series of 2-(1H-benzo[d]imidazol-2-ylthio)-3-(substitutedphenyl)-1-(substitutedphenyl) prop-2-en-1-one 3 (A-L) derivatives were prepared through the Claisen-Schmidt reaction using various aromatic aldehydes and 2-benzimidazolyl thioacetophenone 2(A-D) derivatives. These 2-mercaptobenzimidazolyl acetophenone derivatives were synthesized by condensing different acetophenones with 2-mercaptobenzimidazole 1A & 6-methoxy-2-mercaptobenzimidazole 1B. []

Properties

CAS Number

1235288-75-1

Product Name

N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-methyl-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.41

InChI

InChI=1S/C18H16N4O3S/c1-19-17(23)12-26-18-20-11-16(21(18)14-7-3-2-4-8-14)13-6-5-9-15(10-13)22(24)25/h2-11H,12H2,1H3,(H,19,23)

InChI Key

YTYDLMFBAWOBQY-UHFFFAOYSA-N

SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.